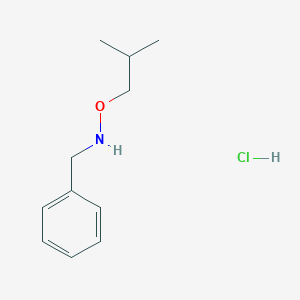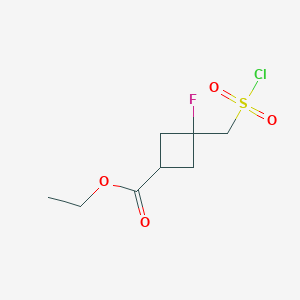
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
科学的研究の応用
Multigram Synthesis of Building Blocks
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is used in the synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and ketone derivatives. It serves as a common synthetic intermediate in these processes, showcasing its versatility in organic synthesis. For certain derivatives like difluorocyclobutanol or -cyclobutanone, alternative pathways involving the reaction of dichloroketene with specific vinyl ethers are recommended (Ryabukhin et al., 2018).
Polymerization Applications
This compound is also involved in the synthesis of monomers like ethyl, isopropyl, and phenyl 1-bicyclobutanecarboxylates, which are derived from cyclobutanedicarboxylic acid. These monomers are subjected to free radical polymerization, resulting in materials with potential applications in various fields due to their unique properties, such as optical clarity and thermal stability (Drujon et al., 1993).
Synthetic Utility in Fluorinated Systems
The compound plays a role in the synthesis of fluoro-ketoalkenes through alkylation and decarboxylation processes. This demonstrates its utility in creating selectively fluorinated systems, which are significant in the development of materials and pharmaceuticals due to the unique properties imparted by fluorine atoms (Hutchinson et al., 1998).
Catalysis and Reaction Mechanisms
In catalysis, this compound is used in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon to form highly functionalized tetrahydropyridines. This showcases its role in facilitating complex organic reactions, leading to compounds with potential applications in medicinal chemistry and material science (Zhu et al., 2003).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCWLQCXKMSOKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

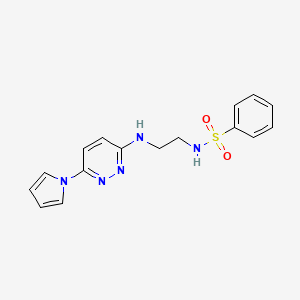
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

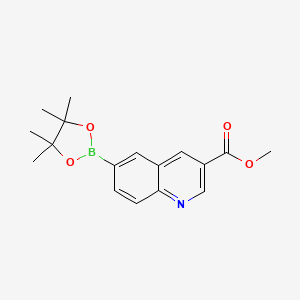
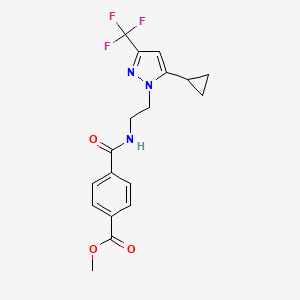
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
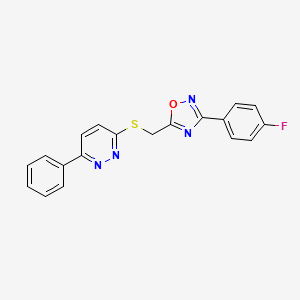
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)

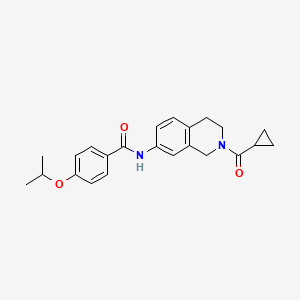
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)
